molecular formula C54H72Cl4N4Pd2 B6289670 Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97% CAS No. 444910-17-2

Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%

Cat. No. B6289670
CAS RN: 444910-17-2
M. Wt: 1131.8 g/mol
InChI Key: TXCXGICCIUAGJY-UHFFFAOYSA-J
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Description

“Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%” is a chemical compound with the CAS number 444910-17-2 . It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Molecular Structure Analysis

The molecular formula of this compound is 2C27H36Cl2N2Pd, and its molecular weight is 1131.84 . The structure is complex, involving multiple rings and functional groups.


Physical And Chemical Properties Analysis

This compound is a powder that ranges in color from orange to tan . It has a melting point of 0°C, a boiling point of 0°C, and a flash point of 0°C. It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceutical Intermediate

It serves as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, particularly in the synthesis of new drugs.

Synthesis of NHC Copper(I) Complexes

The compound is used as a reagent in the synthesis of NHC Copper(I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode (OLED) applications.

Synthesis of Vadimezan Derivative

It is also used as a reagent in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester (D476595); the methyl ester derivative of the drug Vadimezan . Vadimezan is an anti-cancer drug used in chemotherapy.

Catalyst in Cross-Coupling Reactions

As a palladium catalyst, it is used in numerous cross-coupling reactions including Kumada-Tamao-Corriu (KTC), Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling . These reactions are fundamental in creating carbon-carbon bonds, which are essential in organic synthesis.

Luminescent Material Production

Due to its luminescent properties, it is used in the production of luminescent materials . These materials are used in a variety of applications, including display technologies and lighting.

Safety and Hazards

This compound is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C27H36N2.4ClH.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;;;;/h2*9-16,18-21H,1-8H3;4*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXGICCIUAGJY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Pd]Cl.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72Cl4N4Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium

CAS RN

444910-17-2
Record name DICHLORO[1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLE-2-YLIDENE]PALLADIUM(II)DIMER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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